4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a synthetic compound known for its unique structural attributes. This chemical compound has garnered significant attention in the field of medicinal chemistry and has been subject to extensive research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide generally involves a multi-step process:
Step 1: Preparation of the core quinoline structure. This typically starts with a cyclization reaction involving the appropriate amines and carbonyl compounds.
Step 2: Introduction of the fluorine atom, which is often achieved through nucleophilic substitution using a fluorinating reagent.
Step 3: Formation of the sulfonamide group, which involves reacting the intermediate compound with a sulfonamide source under suitable conditions.
Industrial Production Methods: For large-scale production, the synthesis may be optimized for yield and purity using continuous flow processes, advanced catalysis, and refined purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions which might alter its functional groups and influence its biological activity.
Reduction: Reduction reactions can reverse certain oxidative states of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying its aromatic rings or side chains.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Various halides or nucleophiles, depending on the desired modification.
Major Products Formed:
Oxidation products may include different quinoline derivatives.
Reduction could yield derivatives with altered oxidation states.
Scientific Research Applications
The compound has significant potential in multiple fields:
Chemistry: Studied for its unique reactivity and potential to act as a precursor for synthesizing more complex molecules.
Biology: Investigated for its interactions with various biological targets, which may include proteins or enzymes involved in cellular processes.
Medicine: Potential therapeutic applications, particularly in the design of novel drugs with specific target interactions.
Industry: Could be used in the development of specialized materials or as an intermediate in chemical manufacturing.
Mechanism of Action
Mechanism and Molecular Targets: 4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide exerts its effects through interactions with specific molecular targets, which could include enzymes, receptors, or other proteins. These interactions may alter the biological pathways, potentially leading to therapeutic effects in diseases.
Pathways Involved: The exact pathways depend on the specific target interactions but often involve modulation of enzyme activity, receptor binding, or interference with cellular signaling mechanisms.
Comparison with Similar Compounds
4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
4-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
Properties
IUPAC Name |
4-fluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c18-13-3-5-15(6-4-13)24(22,23)19-14-8-11-2-1-7-20-16(21)10-12(9-14)17(11)20/h3-6,8-9,19H,1-2,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIVAUAFMLJDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.